molecular formula C9H14N2O B2673920 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole CAS No. 109096-87-9

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole

Cat. No.: B2673920
CAS No.: 109096-87-9
M. Wt: 166.224
InChI Key: CHXXVLVJHAJNQZ-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole (CAS: 109096-87-9) is a fused heterocyclic compound featuring a furan ring annulated with an imidazole moiety.

Properties

IUPAC Name

4,4,6,6-tetramethyl-1H-furo[3,4-d]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8(2)6-7(11-5-10-6)9(3,4)12-8/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXXVLVJHAJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(O1)(C)C)N=CN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,5,5-tetramethyltetrahydro-3,4-furandione with an amine source, such as ammonia or primary amines, under acidic or basic conditions . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups and other positions on the furo[3,4-d]imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various electrophiles or nucleophiles; reactions can be conducted under acidic, basic, or neutral conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups onto the furo[3,4-d]imidazole ring.

Scientific Research Applications

4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological macromolecules .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tetramethyl groups in the target compound likely reduce solubility and increase thermal stability, akin to bulky dithiocarbamato substituents in compound 109 (melting point: 240–241°C) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in nitroxide derivatives) enhance radical stability and magnetic interactions, while electron-donating methyl groups favor ferromagnetic coupling .

Physicochemical Properties

Comparative data for selected imidazole derivatives:

Compound Name Melting Point (°C) Molecular Weight Solubility/Stability Notes Reference
1-Methyl-2-phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (109) 240–241 549 g/mol High thermal stability, low solubility in polar solvents
2-Phenyl-4,5-bis(4-tolyl-methyldithiocarbamato)-1H-imidazole (10b) 128–132 563 g/mol Lower melting point due to reduced symmetry
2-(4,5-Dimethylimidazol-2-yl)-tetramethyl nitroxide >138 (decomp.) ~350 g/mol* Decomposes at elevated temperatures
4,5-Dihydro-2-(3-nitrophenyl)-1H-imidazole Not reported 191.19 g/mol Likely polar due to nitro group

*Estimated based on molecular formula.

Key Trends :

  • Bulky substituents (e.g., tetramethyl or dithiocarbamato) correlate with higher melting points and crystallinity .
  • Nitro groups enhance polarity but may reduce thermal stability compared to methyl groups .

Magnetic and Electronic Properties

  • Nitroxide Radicals : Methyl-substituted derivatives (e.g., 1a,b in ) show ferromagnetic interactions (J = +0.5 cm⁻¹), while chloro-substituted analogs (1c) exhibit antiferromagnetic coupling (J = −5.4 cm⁻¹) .
  • Electron-Deficient Systems : Nitro-substituted imidazoles (e.g., compound from ) may serve as intermediates in redox-active materials but lack direct magnetic data.

Biological Activity

4,4,6,6-Tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole (CAS No. 109096-87-9) is a compound belonging to the class of imidazoles and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C9H14N2O
  • Molecular Weight : 166.22 g/mol
  • Chemical Structure : The structure features a furoimidazole framework that is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer research. Several studies have highlighted its potential as an anticancer agent.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Imidazole compounds often function as tubulin polymerization inhibitors. This mechanism is critical as it disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells.
  • Case Studies :
    • In a study evaluating various imidazole derivatives against cancer cell lines (HCT-15, HT29, HeLa), certain compounds demonstrated IC50 values ranging from 80 to 200 nM. Although specific data on this compound was limited in this context, the structural similarities suggest potential efficacy against similar targets .
    • Another study highlighted that compounds with imidazole rings showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Table 1: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits tubulin polymerization; induces apoptosis
CytotoxicityDemonstrated activity against HeLa and HCT-15 cell lines
Enzyme InhibitionPotential inhibition of cholinesterases and cyclooxygenases

Pharmacological Studies

Pharmacological evaluations have shown promising results for compounds in this class:

  • Inhibition Studies : Compounds similar to this compound have been tested for their ability to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Impact : Some derivatives have been reported to cause cell cycle arrest in the G2/M phase when tested on various cancer cell lines .

Q & A

Q. What synthetic strategies are effective for preparing 4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole and related imidazole derivatives?

  • Methodological Answer : A base-promoted cyclization approach using amidines and ketones has been successfully applied to synthesize spiro-fused imidazolones, which share structural similarities with the target compound. For example, substrates with varying alkyl/aryl groups (e.g., n-C4H9, iso-C3H7) yielded products in 61–86% efficiency under optimized conditions (KOH, DMSO, 80°C) . Adapting this method could involve substituting sterically hindered ketones to stabilize the tetramethyl-substituted furoimidazole core. Key steps include:
  • Selecting substrates with bulky substituents to enhance ring stability.
  • Optimizing reaction time and temperature to prevent side reactions.
    Relevant Data :
Substrate (R2)ProductYield (%)
n-C4H93v80
iso-C3H73u61
Ph3ad86

Q. How can the molecular conformation of this compound be experimentally determined?

  • Methodological Answer : X-ray crystallography and IR spectroscopy are critical for structural elucidation. For tetramethyl derivatives, IR can identify key functional groups (e.g., C=N stretches at ~1666 cm⁻¹) and confirm ring puckering conformations . Computational pre-optimization of possible conformers (e.g., chair vs. boat) using density functional theory (DFT) guides experimental interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for tetramethyl-substituted heterocycles?

  • Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and computational predictions often arise from solvent effects or dynamic equilibria. To address this:
  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use hybrid DFT functionals (e.g., B3LYP) with implicit solvent models (e.g., PCM) to improve agreement with experimental data .
    Example: IR spectra of similar compounds showed C–O and NH stretches at 1213 cm⁻¹ and 3448 cm⁻¹, respectively, which can be cross-validated with DFT-calculated vibrational modes .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT with exact-exchange functionals (e.g., B3LYP) provides accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) . For reaction mechanism studies:
  • Use the Colle-Salvetti correlation-energy formula to model electron density distributions in heterocyclic systems .
  • Calculate Fukui indices to predict electrophilic/nucleophilic sites for functionalization.

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : A 2³ factorial design can systematically evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example:
  • Factors : Base strength (KOH vs. NaOH), solvent (DMSO vs. DMF), temperature (60°C vs. 100°C).
  • Response : Yield and purity.
    This approach identifies synergistic effects and minimizes trial-and-error experimentation .

Applications in Academic Research

Q. What role does this compound play in studying bioactive heterocycles?

  • Methodological Answer : The furoimidazole core serves as a scaffold for probing antimicrobial or anticancer activity. Functionalization strategies include:
  • Introducing sulfonyl or boronate groups (e.g., 4-fluoro-1-isopropyl-2-methyl-6-dioxaborolan-2-yl derivatives) for target-specific interactions .
  • Screening derivatives via molecular docking against enzymes (e.g., cytochrome P450) to prioritize synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental bond lengths in the furoimidazole ring?

  • Methodological Answer : Discrepancies often stem from basis set limitations or neglect of relativistic effects. Mitigation strategies:
  • Use larger basis sets (e.g., def2-TZVP) with dispersion corrections.
  • Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity .
    Example: For 4,5-dimethylimidazoles, XRD bond lengths deviated <1% from B3LYP/6-31G(d) predictions after geometry optimization .

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